(Z)-N-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide
Beschreibung
Eigenschaften
IUPAC Name |
N'-[4-cyano-2-(4-methoxyphenyl)pyrazol-3-yl]-N-hydroxymethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-19-11-4-2-10(3-5-11)17-12(14-8-16-18)9(6-13)7-15-17/h2-5,7-8,18H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSXJKXUMLKVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N=CNO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=C(C=N2)C#N)/N=C/NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-N-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide is a synthetic organic compound notable for its unique pyrazole structure. The molecular formula is , and it contains functional groups such as hydroxymethyl and imidamide, which contribute to its potential biological activities. The presence of the cyano group enhances its reactivity, while the methoxyphenyl moiety may influence its solubility and interaction with biological targets.
Biological Activity
Potential Mechanisms of Action
Initial studies suggest that this compound may act as an inhibitor or modulator of specific biological processes. Computational predictions indicate that it could interact with various enzymes and receptors involved in metabolic pathways, making it a candidate for pharmacological investigation. Interaction studies using molecular docking and quantitative structure–activity relationship (QSAR) modeling have been employed to predict binding affinities and identify potential target proteins.
Anticancer Properties
Research has shown that pyrazole derivatives, including compounds structurally similar to this compound, exhibit significant anticancer activity. For instance, various pyrazole compounds have demonstrated cytotoxic effects against multiple cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The growth inhibitory concentrations (GI50) for these compounds ranged from 3.79 µM to 42.30 µM, indicating their potential as therapeutic agents .
Case Studies
Case Study 1: Antitumor Activity
In a study evaluating a series of pyrazole derivatives, one compound exhibited an IC50 value of 26 µM against A549 lung cancer cells. This suggests that structural modifications in pyrazole derivatives can lead to enhanced anticancer properties .
Case Study 2: Inhibition of Cyclooxygenase-2 (COX-2)
A related study examined sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit COX-2 in vitro. These compounds showed promising results, with some achieving low micromolar IC50 values, indicating their potential as anti-inflammatory agents .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Methylpyrazole | Methyl group on pyrazole | Potential enzyme inhibitor | Simpler structure |
| 3-Cyanopyrazole | Cyanide group on pyrazole | Antimicrobial properties | Lacks hydroxymethyl |
| 2-Methoxyphenylpyrazole | Methoxy group on phenyl ring | Anti-inflammatory effects | Different phenyl substitution |
This table illustrates variations in substituents that may influence biological activities and therapeutic potentials. The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these similar compounds.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The target compound shares a pyrazole core with derivatives reported in and , differing in substituents. Key comparisons include:
- Substituent Impact: Electron-Donating Groups: The 4-methoxyphenyl group in the target compound likely increases solubility in polar solvents compared to 3a (phenyl) or 3c (p-tolyl) . Hydroxymidamide vs. Carboxamide: The hydroxymethanimidamide moiety in the target compound may enhance hydrogen-bonding capacity, influencing biological activity or crystallinity .
Structural and Spectroscopic Comparisons
- IR/NMR Data: Compounds in show characteristic peaks for cyano (~2230 cm⁻¹) and carboxamide C=O (~1636 cm⁻¹) . The target compound’s hydroxymidamide group may exhibit O–H stretching (~3180–3400 cm⁻¹) and C=N vibrations (~1620 cm⁻¹) . ¹H-NMR: Aromatic protons in the target compound’s 4-methoxyphenyl group would resonate at δ ~7.0–7.5, distinct from 3d’s 4-fluorophenyl (δ ~7.2–7.5) .
Pharmacological and Application Potential
Q & A
Q. What are the key synthetic pathways for (Z)-N-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide?
The synthesis typically involves condensation of a 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile intermediate with hydroxylamine derivatives. For example, analogous compounds (e.g., ethyl N-[4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl]formimidate) are synthesized via reactions with triethyl orthoformate in ethanol, followed by hydrolysis or substitution to introduce the hydroxymethanimidamide group . Optimization of the condensation step often requires controlled pH and temperature to minimize side reactions like over-alkylation.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Critical techniques include:
- ¹H NMR : To confirm the Z-configuration of the imidamide group via characteristic singlet resonances (e.g., δ 8.38 ppm for HC=N in analogous structures) .
- Mass spectrometry (EI-MS) : To verify molecular ion peaks (e.g., m/z 254 [M⁺] for related formimidate derivatives) and fragmentation patterns .
- IR spectroscopy : To identify functional groups like cyano (C≡N stretch ~2200 cm⁻¹) and hydroxylamine (N-O stretch ~950 cm⁻¹) .
Advanced Research Questions
Q. How can SHELX software enhance structural determination of this compound?
If single crystals are obtained, SHELXL (via the SHELX system) can refine the crystal structure by modeling hydrogen bonding, thermal displacement parameters, and stereochemistry. For example, SHELXL’s robust handling of high-resolution data can resolve potential Z/E isomerism in the imidamide group. Key steps include:
Q. What strategies enable analysis of this compound’s reactivity toward heterocyclic ring formation?
The hydroxymethanimidamide group can act as a nucleophile. Methodologies include:
- Cyclocondensation : Reacting with aldehydes or ketones under acidic conditions to form oxadiazoles or triazoles (e.g., using POCl₃ for dehydrative cyclization) .
- Cross-coupling : Employing EDCl/HOBt-mediated amide coupling with carboxylic acids to generate pyrazolo[3,4-d]pyrimidine derivatives, as demonstrated in analogous pyrazole systems .
Q. How can structure-activity relationship (SAR) studies evaluate its bioactivity?
SAR methodologies include:
- Molecular docking : Using software like AutoDock Vina to predict binding modes with target proteins (e.g., insect ryanodine receptors, as seen in pyrazole carboxamide derivatives) .
- Bioassays : Testing derivatives with modified substituents (e.g., fluorophenyl vs. methoxyphenyl) for pesticidal or enzymatic inhibitory activity. For example, larvicidal assays against Plutella xylostella at 0.1 mg/L can quantify efficacy .
Data Contradiction Analysis
Q. How to resolve discrepancies in synthetic yields for analogous compounds?
Discrepancies often arise from:
- Reagent purity : Impurities in hydroxylamine derivatives can reduce yields. Use HPLC-purified reagents.
- Solvent effects : Ethanol/water mixtures (as in ) vs. anhydrous DMF (as in ) may alter reaction kinetics. Systematic solvent screening (e.g., using a Design of Experiments approach) can optimize conditions.
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
